REACTION_CXSMILES
|
COC[O:4][C:5]1[CH:6]=[C:7](B(O)O)[CH:8]=[CH:9][CH:10]=1.I[C:15]1[CH:16]=[C:17]([CH:23]=[CH:24][CH:25]=1)[C:18]([O:20][CH2:21][CH3:22])=[O:19]>>[OH:4][C:5]1[CH:6]=[C:7]([C:24]2[CH:25]=[CH:15][CH:16]=[C:17]([C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH:23]=2)[CH:8]=[CH:9][CH:10]=1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
COCOC=1C=C(C=CC1)B(O)O
|
Name
|
|
Quantity
|
1.83 mL
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C(=O)OCC)C=CC1
|
Name
|
ethyl ester
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Name
|
|
Type
|
|
Smiles
|
OC=1C=C(C=CC1)C1=CC(=CC=C1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |